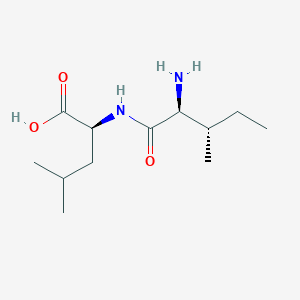

H-ILE-LEU-OH

Vue d'ensemble

Description

Isoleucyl-leucine, commonly referred to as H-ILE-LEU-OH, is a dipeptide formed from the amino acids L-isoleucine and L-leucine . These amino acids are essential for various biological processes, including protein synthesis and metabolic regulation . This compound is of particular interest in the fields of biochemistry and molecular biology due to its role in protein structure and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-ILE-LEU-OH typically involves the coupling of L-isoleucine and L-leucine using peptide bond formation techniques. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through fermentation processes using genetically engineered microorganisms. For example, Escherichia coli strains can be modified to overproduce L-isoleucine and L-leucine, which are then coupled enzymatically to form this compound . This method is advantageous due to its scalability and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

H-ILE-LEU-OH can undergo various chemical reactions, including:

Oxidation: The amino acid residues in this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert oxo derivatives back to their original amino acid forms.

Substitution: This compound can participate in substitution reactions where functional groups on the amino acids are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield oxo derivatives, while reduction can regenerate the original dipeptide .

Applications De Recherche Scientifique

H-ILE-LEU-OH has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of H-ILE-LEU-OH involves its incorporation into proteins and peptides, where it influences their structure and function. The molecular targets of this compound include enzymes and receptors involved in metabolic pathways . The pathways involved in its action include the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin (PI3K/AKT/mTOR) signaling pathway, which regulates protein synthesis and energy metabolism .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to H-ILE-LEU-OH include other dipeptides formed from branched-chain amino acids, such as:

Uniqueness

This compound is unique due to its specific combination of L-isoleucine and L-leucine, which imparts distinct structural and functional properties. This dipeptide is particularly useful in studying the effects of branched-chain amino acids on protein structure and function .

Activité Biologique

H-Ile-Leu-OH, a dipeptide consisting of isoleucine and leucine, has been the subject of various studies due to its significant biological activities, particularly in immunosuppression and anti-inflammatory responses. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Synthesis

This compound is synthesized through standard peptide synthesis techniques, where isoleucine (Ile) and leucine (Leu) are linked via peptide bonds. The specific sequence and the presence of hydroxyl groups can influence its biological activity, making it a compound of interest in pharmacological research.

Immunosuppressive Properties

Research indicates that this compound exhibits notable immunosuppressive properties. In various in vitro and in vivo models, this dipeptide has been shown to modulate immune responses effectively. For instance, studies have demonstrated that modifications to the peptide chain length can significantly affect its immunosuppressive potency.

Key Findings:

- Potency Variation : The immunosuppressive potency decreases with shorter peptide chains; however, this compound retains substantial activity compared to other analogs .

- Mechanism of Action : The mechanism involves inhibition of pro-inflammatory cytokines such as TNF-α and interleukins during immune responses triggered by lipopolysaccharides (LPS) .

Anti-Inflammatory Activity

In addition to its immunosuppressive effects, this compound has demonstrated anti-inflammatory properties across several models:

- Carrageenan-Induced Edema : This model showed that this compound significantly reduced inflammation compared to control groups .

- Contact Sensitivity Models : In models assessing contact sensitivity, this compound exhibited strong anti-inflammatory effects, indicating its potential for therapeutic applications in allergic reactions .

Comparative Analysis with Other Peptides

The biological activity of this compound can be contrasted with other peptides to highlight its unique properties. The following table summarizes the comparative immunosuppressive activities of various peptides:

| Peptide | Immunosuppressive Activity | Key Mechanisms |

|---|---|---|

| This compound | Moderate | Inhibition of TNF-α production |

| H-Ile-Ile-OH | High | Stronger suppression in humoral response |

| Cyclic Analog (CLA) | Very High | Enhanced solubility and receptor interaction |

| H-Thr1-Ile-Ile-Leu-Thr | Moderate | Similar action but less potent than CLA |

Study 1: LPS-Induced Cytokine Production

A study investigated the effect of this compound on LPS-induced TNF-α production in human blood cultures. Results indicated a significant reduction in TNF-α levels when treated with this compound, demonstrating its potential as an anti-inflammatory agent .

Study 2: Carrageenan-Induced Footpad Edema

In this model, administration of this compound resulted in a marked decrease in edema formation compared to untreated controls. This suggests that this compound could be beneficial in managing inflammatory conditions .

Propriétés

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3/c1-5-8(4)10(13)11(15)14-9(12(16)17)6-7(2)3/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t8-,9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWBXCSQZLLIOCI-GUBZILKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427071 | |

| Record name | Isoleucyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26462-22-6 | |

| Record name | Isoleucyl-Leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.